3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one is a complex organic compound that integrates multiple functional groups, including benzothiazole, piperazine, and chromenone.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one has several scientific research applications:
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant activity againstacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Benzothiazole derivatives have been shown to interact strongly with the active sites of both ache and mao-b enzymes . This interaction inhibits the activity of these enzymes, potentially altering neurotransmitter levels in the brain .
Biochemical Pathways
Inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while inhibition of MAO-B affects the metabolism of dopamine, a neurotransmitter involved in mood regulation and motor control .
Pharmacokinetics
Benzothiazole derivatives have been studied for their potential in the treatment of alzheimer’s disease , suggesting that they may have suitable pharmacokinetic properties for central nervous system penetration.
Result of Action
Benzothiazole derivatives have been reported to inhibit ache and mao-b enzymes , which could lead to increased levels of acetylcholine and dopamine in the brain. This could potentially improve cognitive function and mood, respectively .
Biochemical Analysis
Biochemical Properties
The benzothiazole ring in 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one is known to interact with various enzymes and proteins . Benzothiazole derivatives have been found to exhibit significant inhibitory activity against M. tuberculosis .
Cellular Effects
They influence cell function by interacting with various cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one typically involves a multi-step procedure. One common method includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative.
Chromenone Integration: The final step involves the reaction of the piperazine-benzothiazole intermediate with chromenone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted piperazine or benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
4-(1,2-Benzothiazol-3-yl)piperazine: Exhibits antibacterial activity.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one is unique due to its combined structural features of benzothiazole, piperazine, and chromenone, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-19-14-5-1-3-7-17(14)27-13-15(19)20(26)23-9-11-24(12-10-23)21-22-16-6-2-4-8-18(16)28-21/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGYDFJZWOLOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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